Oleoyl Chloride vs. Stearoyl Chloride: Acylation Yield in Chitin Derivatization
In the acylation of chitin using deep eutectic solvents, oleoyl chloride achieved a degree of substitution (DS) of 0.70 when reacted with chitin (0.0420 g, 0.207 mmol repeating units) using 10 equivalents of oleoyl chloride for 24 h at 100°C [1]. Under identical conditions, stearoyl chloride exhibited a DS of 1.33, indicating that the unsaturated oleoyl chain incorporates less readily than the saturated stearoyl chain, offering tunable substitution density for applications requiring controlled hydrophobicity without over-modification [1].
| Evidence Dimension | Degree of substitution (DS) in chitin acylation |
|---|---|
| Target Compound Data | DS (oleoyl) = 0.70 |
| Comparator Or Baseline | Stearoyl chloride: DS = 1.33 |
| Quantified Difference | Stearoyl chloride yields 1.9× higher substitution density (1.33 vs. 0.70) under equivalent conditions |
| Conditions | Chitin (0.0420 g, 0.207 mmol), 10 equiv. acyl chloride, AMIMCl/TMG DES (1:0.1), 24 h, 100°C |
Why This Matters
This quantitative difference enables formulators to select oleoyl chloride when lower substitution density or greater chain flexibility (due to cis-unsaturation) is desired, whereas stearoyl chloride would provide denser packing and higher crystallinity.
- [1] Kagoshima University. Synthesis of Mixed Chitin Esters via Acylation of Chitin in Deep Eutectic Solvents. Molecules 2023, 28(24), 8132. Table 1, Entry 10. View Source
